Cas no 1012054-59-9 (Cudc-101)
Cudc-101 is a highly potent inhibitor of hdac\egfr and HER2, with corresponding IC50 values of 4.4\2.4 and 15.7 nm, respectively

Cudc-101 structure
Product Name:Cudc-101
CAS No:1012054-59-9
Molecular Formula:C24H26N4O4
Molecular Weight:434.4876
MDL:MFCD15528940
CID:94770
PubChem ID:24756910
Cudc-101 Properties
Names and Identifiers
-
- CUDC-101
- 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide
- 7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide
- CUDC 101
- CUDC101,CUDC-101
- UNII-1A7Y9MP123
- 7-[[4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yl]oxy]-N-hydroxyheptanamide
- Heptanamide, 7-[[4-[(3-ethynylphenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-hydroxy
- 7-[[4-[(3-Ethynylphenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]-N-hydroxyheptanaMide
- HeptanaMide, 7-[[4-[(3-ethynylphenyl)aMino]-7-Methoxy-6-quinazolinyl]oxy]-N-hydroxy-
- 7-[[4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yl]oxy]-N-hydroxyheptanamide CUDC-101
- CUDC101
- 1A7Y9MP123
- AK174946
- 7-((4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yl)oxy)-N-hydroxyheptanamide
- 7-({4-[(3-ethynylphenyl)amino]-7-methoxyquinazolin-6-yl}oxy)-N-hydroxyheptanamide
- 7-((4-((3-ethynylp
- DB12174
- CCG-264856
- HY-10223
- NCGC00263177-12
- SB19287
- BCP9000556
- SMR004701272
- AKOS022526176
- EX-A842
- J-000340
- FT-0665231
- SW219934-1
- NCGC00263177-05
- NCGC00263177-01
- BCP01935
- AS-16955
- NS00072541
- J-519062
- MFCD15528940
- 1012054-59-9
- 7-((4-((3-ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-N-hydroxyheptanamide
- Q27076925
- MLS006010163
- GTPL8894
- s1194
- NSC-800081
- CHEMBL598797
- CUDC-101, Free Base
- 1313875-12-5
- HMS3654C20
- SCHEMBL93769
- NSC800081
- CUDC 101 [WHO-DD]
- BDBM50307768
- compound 8 [PMID: 20143778]
- DTXSID00143784
- AC-28428
- CUDC-101, >=98%
- 7-(4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl)oxy-N-hydroxyheptanamide
- compound 8 (PMID: 20143778)
- BRD-K41278234-001-03-0
- DTXCID7066275
- HDAC/EGFR/HER2 Inhibitor CUDC-101
- CUDC-101?
-
- MDL: MFCD15528940
- InChIKey: PLIVFNIUGLLCEK-UHFFFAOYSA-N
- Inchi: 1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)
- SMILES: O(C1=C(C([H])=C2C(C(=NC([H])=N2)N([H])C2=C([H])C([H])=C([H])C(C#C[H])=C2[H])=C1[H])OC([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(N([H])O[H])=O
Computed Properties
- Exact Mass: 434.19500
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Rotatable Bond Count: 12
- Monoisotopic Mass: 434.19540532g/mol
- Heavy Atom Count: 32
- Complexity: 624
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 4
- Topological Polar Surface Area: 106
Experimental Properties
- LogP: 5.11130
- PSA: 109.09000
- Boiling Point: Not available
- Melting Point: 174-177℃
- Vapor Pressure: Not available
- Flash Point: Not available
- Solubility: DMSO: soluble
- Density: 1.28
Cudc-101 Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P0004EX-5mg |
Heptanamide, 7-[[4-[(3-ethynylphenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-hydroxy- |
1012054-59-9 | 98% | 5mg |
$45.00 | 2025-02-18 | |
A2B Chem LLC | AA04921-5mg |
CUDC-101 |
1012054-59-9 | 98%(HPLC) | 5mg |
$40.00 | 2024-04-20 | |
Aaron | AR0004N9-10mg |
Heptanamide, 7-[[4-[(3-ethynylphenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-hydroxy- |
1012054-59-9 | 98% | 10mg |
$77.00 | 2025-01-20 | |
abcr | AB453173-5 mg |
7-[[4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yl]oxy]-N-hydroxyheptanamide, 95%; . |
1012054-59-9 | 95% | 5mg |
€126.60 | 2023-07-18 | |
Ambeed | A165599-1mg |
7-((4-((3-Ethynylphenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-N-hydroxyheptanamide |
1012054-59-9 | 98% | 1mg |
$40.0 | 2025-02-22 | |
Apollo Scientific | BIFK0015-1mg |
CUDC-101 |
1012054-59-9 | 1mg |
£60.00 | 2025-02-19 | ||
Chemenu | CM142739-100mg |
7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide |
1012054-59-9 | 98% | 100mg |
$431 | 2021-08-05 | |
ChemScence | CS-0038-5mg |
CUDC-101 |
1012054-59-9 | 99.19% | 5mg |
$55.0 | 2022-04-28 | |
DC Chemicals | DC7544-100 mg |
CUDC-101 |
1012054-59-9 | >98% | 100mg |
$450.0 | 2022-03-01 | |
eNovation Chemicals LLC | D501877-100mg |
7-[[4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yl]oxy]-N-hydroxyheptanamide;HeptanaMide |
1012054-59-9 | 98% | 100mg |
$480 | 2022-09-04 |
Cudc-101 Suppliers
SHANG HAI YUAN XI Biotechnology Co., Ltd.
(CAS:1012054-59-9)
MR./MRS.:LI JING LI
Phone:13564518121
Email:caokunli@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:1012054-59-9)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:1012054-59-9)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
Cudc-101 Related Literature
-
Philip Jones Med. Chem. Commun. 2012 3 135
-
Wenrui Liu,Feng Jin,Dan Gao,Lu Song,Chao Ding,Hongxia Liu RSC Adv. 2017 7 13149
-
Shagufta,Irshad Ahmad RSC Med. Chem. 2023 14 218
1012054-59-9 (Cudc-101) Related Products
- 80755-51-7(Bunazosin)
- 82952-64-5(Trimetrexate glucuronate)
- 183321-74-6(Erlotinib)
- 183321-84-8(4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline)
- 331771-20-1(N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide)
- 387867-13-2(Tandutinib)
- 1012054-59-9(Cudc-101)
- 109713-79-3(1-Butanone,1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-3-hydroxy-)
- 109679-41-6(1-Hexanone,6-amino-1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-)
- 150450-00-3(4-Quinazolinamine,N-(1,3-benzodioxol-5-ylmethyl)-6,7,8-trimethoxy-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1012054-59-9)Cudc-101

Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price($):163.0/284.0/490.0
atkchemica
(CAS:1012054-59-9)Cudc-101

Purity:95%+
Quantity:1g/5g/10g/100g
Price($):discuss personally